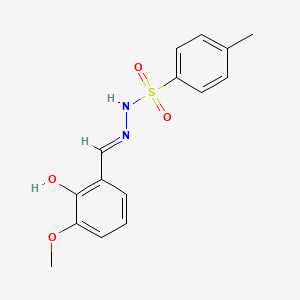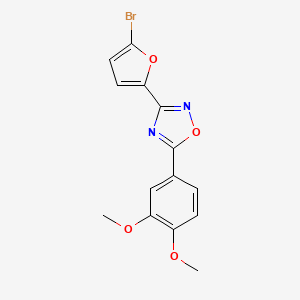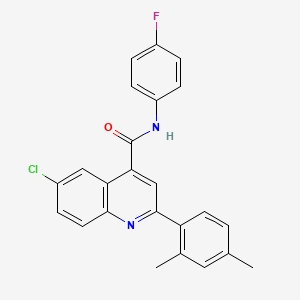![molecular formula C16H18FN3O4 B5971437 N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves the inhibition of CDK4, CDK6, and GSK3β kinases. By inhibiting these kinases, the compound can prevent the progression of the cell cycle and cell proliferation, leading to the induction of cell death. Additionally, the compound has been found to inhibit the activity of the oncogenic protein c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit potent inhibitory activity against several cancer cell lines in vitro. It has also been shown to inhibit tumor growth in vivo in animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, the compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4, CDK6, and GSK3β kinases, making it an attractive tool for studying the role of these kinases in cancer biology. Additionally, the compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several potential future directions for scientific research. One direction is to further investigate its mechanism of action and its effects on other signaling pathways involved in cancer biology. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, the compound could be tested in combination with other cancer therapies to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been reported in the literature using various methods. One of the methods involves the reaction of 3-fluorobenzyl alcohol with 1,4-dioxane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester intermediate. The ester intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Aplicaciones Científicas De Investigación
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent inhibitory activity against several kinases such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and glycogen synthase kinase 3 beta (GSK3β). These kinases play important roles in regulating cell cycle progression and cell proliferation, making them attractive targets for cancer therapy.
Propiedades
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-11-2-1-3-13(6-11)24-9-12-7-15(20-19-12)16(21)18-8-14-10-22-4-5-23-14/h1-3,6-7,14H,4-5,8-10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUYHUVEQCBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-isopropyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5971360.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)


![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
